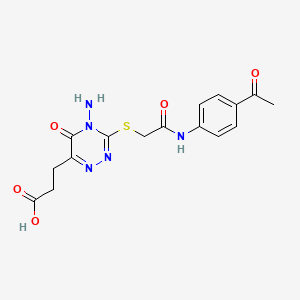
3-(3-((2-((4-Acetylphenyl)amino)-2-oxoethyl)thio)-4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule that contains several functional groups, including an acetylphenyl group, an amino group, a thio group, and a triazinyl group . These functional groups suggest that the compound could have interesting chemical properties and potential applications in various fields.
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of several functional groups. The compound would likely have a high molecular weight and could potentially form multiple hydrogen bonds due to the presence of the amino and thio groups .Chemical Reactions Analysis
Again, while specific information on this compound is not available, similar compounds such as 2-aminothiazoles and 1,2,4-triazoles have been shown to undergo a variety of chemical reactions . These reactions often involve the formation or breaking of bonds with the nitrogen atoms in the thiazole or triazole rings .Aplicaciones Científicas De Investigación
Synthesis and Anticancer Activity
Research has demonstrated that derivatives of 1,2,4-triazinone, which share a structural resemblance to the specified compound, have been synthesized and evaluated for their anticancer activities. For instance, compounds synthesized from similar frameworks have shown significant anticancer activities in vitro against various cancer cell lines, highlighting the potential therapeutic applications of these compounds in oncology (Saad & Moustafa, 2011).
Chemical Synthesis Techniques
The compound's relevance extends to the development of novel synthetic methodologies for heterocyclic compounds, which are crucial in pharmaceutical research. Techniques such as direct synthesis of 2-oxazolines from carboxylic acids using triazine derivatives under mild conditions have been explored, indicating the versatility of triazine-based compounds in synthetic organic chemistry (Bandgar & Pandit, 2003).
Biological Evaluation of Complexes
Triazine derivatives have also been studied for their role in the synthesis and characterization of metal complexes with potential biological applications. A study on cobalt(II) and cobalt(III) complexes supported by triazine Schiff base ligands showed that these complexes exhibit binding ability with DNA and BSA, suggesting their potential in biological studies and pharmaceutical applications (Parveen et al., 2018).
Antimicrobial Properties
Additionally, derivatives incorporating the 4-acetylphenyl fragment have been synthesized and tested for their antimicrobial properties, indicating the broad spectrum of biological activities that these compounds can exhibit. The synthesis and evaluation of these compounds contribute to the ongoing search for new antimicrobial agents (Baranovskyi et al., 2018).
Direcciones Futuras
Propiedades
IUPAC Name |
3-[3-[2-(4-acetylanilino)-2-oxoethyl]sulfanyl-4-amino-5-oxo-1,2,4-triazin-6-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O5S/c1-9(22)10-2-4-11(5-3-10)18-13(23)8-27-16-20-19-12(6-7-14(24)25)15(26)21(16)17/h2-5H,6-8,17H2,1H3,(H,18,23)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHZZBNDKBXRLPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(C(=O)N2N)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-((2-((4-Acetylphenyl)amino)-2-oxoethyl)thio)-4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

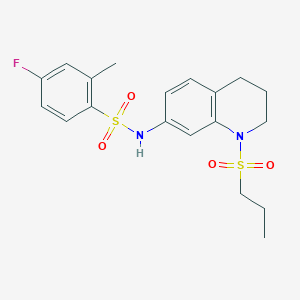
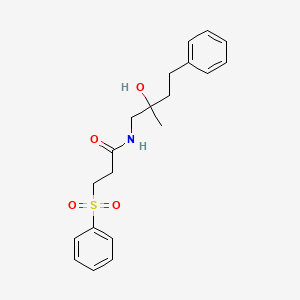
![3-Methyl-4-{[3-(trifluoromethyl)phenyl]sulfanyl}isoxazolo[5,4-d]pyrimidine](/img/structure/B2937972.png)
![2-(2-Methoxyphenyl)-7-(4-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2937974.png)
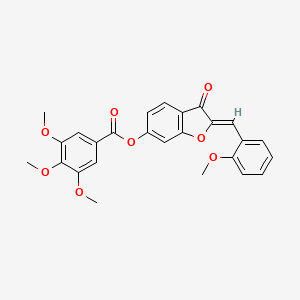
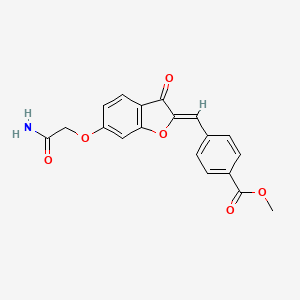

![2,4-Dichlorothieno[3,4-D]pyrimidine](/img/structure/B2937981.png)
![2-chloro-N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-5-nitrobenzamide](/img/structure/B2937982.png)
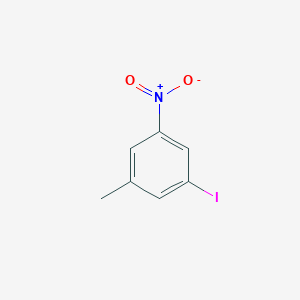
![N-Tert-butyl-4-[(7-fluoro-4-oxoquinazolin-3-yl)methyl]piperidine-1-carboxamide](/img/structure/B2937985.png)
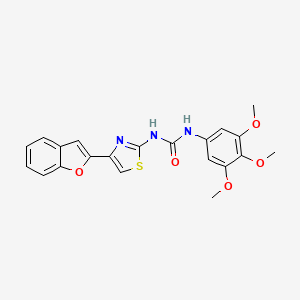

![2-(3-methylbutyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine](/img/structure/B2937990.png)